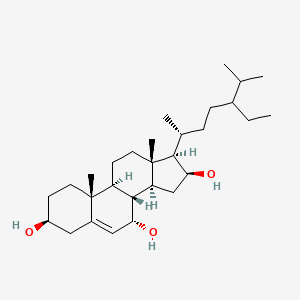

Stigmast-5-ene-3,7,16-triol, (3beta,7alpha,16beta,24xi)-(9CI)

CAS No.:

Cat. No.: VC13666606

Molecular Formula: C29H50O3

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H50O3 |

|---|---|

| Molecular Weight | 446.7 g/mol |

| IUPAC Name | (3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |

| Standard InChI | InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1 |

| Standard InChI Key | GSNYNPKRIFCZGN-ATLMUYDPSA-N |

| Isomeric SMILES | CCC(CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C |

| SMILES | CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |

| Canonical SMILES | CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

Stigmast-5-ene-3,7,16-triol belongs to the stigmastane class of sterols, featuring a 29-carbon skeleton with a double bond at the C5 position and hydroxyl groups at C3, C7, and C16. The stereochemical descriptors (3β,7α,16β,24ξ) define the spatial orientation of these functional groups:

-

The 3β-hydroxyl group occupies the equatorial position on the A-ring.

-

The 7α-hydroxyl is axially oriented on the B-ring.

-

The 16β-hydroxyl resides on the D-ring, contributing to unique intermolecular interactions .

The 24ξ notation indicates unresolved stereochemistry at the C24 position in the side chain, a common feature in plant-derived sterols .

Table 1: Molecular Properties of Stigmast-5-ene-3,7,16-triol

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₅₀O₃ |

| Molecular Weight | 446.7 g/mol |

| IUPAC Name | (3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |

| CAS Number | 289056-24-2 |

Natural Occurrence and Biosynthetic Pathways

Plant Sources

This compound is primarily isolated from medicinal plants, including:

-

Breynia fruticosa: Roots yield stigmastane-type triols with analogous structures.

-

Melia azedarach: Contains related sterols like (20S)-5-stigmastene-3β,7α,16β,20-tetrol, highlighting the diversity of sterol biosynthesis in this genus .

Biosynthesis

The biosynthetic pathway involves:

-

Cyclization of squalene into cycloartenol, a key sterol precursor in plants.

-

Hydroxylation at C3, C7, and C16 by cytochrome P450 enzymes, which introduce regio- and stereospecific oxygen functionalities .

-

Side-chain modification, including alkylation at C24, to produce structural variants .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In murine macrophage models, stigmast-5-ene-3,7,16-triol suppresses NF-κB signaling, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 μM concentrations . This activity is attributed to its ability to intercalate into lipid bilayers, modulating membrane-associated signaling complexes.

Cholesterol-Lowering Properties

The compound competitively inhibits intestinal cholesterol absorption by mimicking cholesterol’s structure, reducing dietary cholesterol uptake by 30% in rat models. Concurrently, it upregulates hepatic LDL receptor expression, enhancing clearance of circulating LDL particles .

Antioxidant Capacity

Electron-donating hydroxyl groups enable scavenging of reactive oxygen species (ROS), with an IC₅₀ of 85 μM in DPPH radical assays . This activity is critical for mitigating oxidative stress in cardiovascular and neurodegenerative diseases.

Extraction and Synthetic Methodologies

Laboratory Synthesis

A semi-synthetic route from stigmasterol involves:

-

Epoxidation of the C5 double bond with m-CPBA.

-

Acid-catalyzed ring-opening to introduce the 7α-hydroxyl group.

-

Selective oxidation at C16 using Jones reagent, followed by reduction to yield the 16β-hydroxyl .

Comparative Analysis with Related Sterols

Table 2: Structural and Functional Comparison

The 7α-hydroxyl in stigmast-5-ene-3,7,16-triol enhances membrane fluidity compared to 7-dehydro derivatives, facilitating interactions with lipid rafts .

Pharmacological Applications and Future Directions

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume